molecular formula C10H20N2O B2392885 (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol CAS No. 1821728-15-7

(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol

Cat. No.: B2392885
CAS No.: 1821728-15-7
M. Wt: 184.283
InChI Key: FQHUZPOZJAVZIW-NXEZZACHSA-N
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Description

(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a piperazine group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol typically involves the reaction of cyclohexanone with piperazine under specific conditionsThe reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high enantiomeric purity and yield. The use of chiral catalysts and enantioselective synthesis techniques is crucial in industrial settings to produce the desired (1R,2R) enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The piperazine group can interact with various receptors or enzymes, modulating their function and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of both a piperazine ring and a hydroxyl group. This combination allows for diverse chemical reactivity and specific interactions with biological targets, making it a valuable compound in various fields .

Properties

IUPAC Name

(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHUZPOZJAVZIW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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